3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride
Description
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFRAAJYRKBGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)SC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-70-9 | |
| Record name | 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 3-(Chloromethyl)pyridine Hydrochloride
One common precursor involves the chloromethylation of pyridine derivatives. The synthesis typically proceeds via the oxidation of 3-methylpyridine (3-picoline) to 3-picolinic acid, followed by esterification, reduction, and chlorination:
Oxidation of 3-methylpyridine:
Using potassium permanganate in water at 85-90°C, 3-methylpyridine is oxidized to 3-picolinic acid. This step is well-documented and provides a high yield of the acid intermediate.Esterification and Reduction:
The acid reacts with methanol under acidic conditions to form methyl pyridine-3-carboxylate, which is then reduced to 3-pyridinemethanol.Chlorination:
The alcohol is reacted with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride. This step is crucial for subsequent functionalization.
Direct Synthesis of 3-[(Trifluoromethyl)sulfanyl]pyridine
Another pathway involves the direct introduction of the trifluoromethylsulfanyl group onto the pyridine ring, often via nucleophilic substitution or electrophilic trifluoromethylation. This method is supported by fluorination techniques using reagents like hydrogen fluoride and metal halides, as detailed below.
Introduction of the Trifluoromethylsulfanyl Group
Sulfanyl Group Incorporation
The sulfanyl group (–S–CF₃) can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating reagents or via oxidative coupling strategies. Although specific methods for the sulfanyl substitution are less detailed in the sources, it generally involves:
Reacting trifluoromethylthiolating agents with pyridine derivatives bearing suitable leaving groups (e.g., chloromethyl).
Employing oxidative conditions to facilitate the formation of the sulfanyl linkage.
Overall Synthetic Pathway for 3-[(Trifluoromethyl)sulfanyl]pyridine Hydrochloride
Based on the literature, a typical synthesis involves:
Data Table Summarizing Preparation Methods
Research Findings and Optimization
- Efficiency: Using chlorobenzene or trifluoromethylbenzene as solvents during fluorination improves safety and yield compared to traditional methods involving toluene or vapor phase fluorination.
- Reaction Control: Liquid phase fluorination with controlled addition of reagents allows for better selectivity and minimizes by-products.
- Safety and Environmental Impact: Avoiding waste products like phosphorus oxychloride and optimizing neutralization steps enhances process safety.
Chemical Reactions Analysis
Types of Reactions
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride exhibits significant antimicrobial properties, particularly against resistant strains of bacteria and fungi. For instance, studies indicate that compounds with trifluoromethyl substitutions demonstrate enhanced potency against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.
Table 1: Summary of Antimicrobial Activities
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, which is crucial for drug development. The trifluoromethyl group enhances binding affinity to specific targets, making it effective against certain enzymes involved in disease pathways.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound showed improved inhibition rates against enzymes compared to non-fluorinated counterparts, indicating its potential in therapeutic applications targeting metabolic diseases.
Insecticidal Properties
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride has been explored for its insecticidal properties, particularly in agricultural settings. Its efficacy in controlling pests has been documented, with several derivatives showing promise as alternatives to traditional pesticides.
Table 2: Summary of Insecticidal Activities
| Insect Species | Activity Type | Observed Effect | Reference |
|---|---|---|---|
| Mythimna separata | Insecticidal | Moderate efficacy observed | |
| Spodoptera frugiperda | Insecticidal | Efficacy lower than chlorantraniliprole |
Crop Protection
The incorporation of trifluoromethyl groups into agrochemical formulations has been shown to improve the effectiveness of crop protection agents. The unique properties imparted by the trifluoromethyl group enhance the stability and activity of these compounds against various agricultural pests.
Functional Materials
The unique chemical structure of 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride also lends itself to applications in functional materials. The compound's properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine/Pyrrolidine Scaffolds
a) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
- Molecular Formula: C₁₁H₁₃ClF₃NO
- Molar Mass : 267.68 g/mol
- Key Features: Pyrrolidine ring with a trifluoromethylphenoxy substituent.
- Properties: White crystalline solid; stable at room temperature.
b) Pyridine, 1,2,3,6-Tetrahydro-4-[3-(Trifluoromethyl)phenyl]-, Hydrochloride
- Molecular Formula : C₁₂H₁₂F₃N·HCl
- Key Features : Partially hydrogenated pyridine (tetrahydropyridine) with a 3-(trifluoromethyl)phenyl group.
- Properties: NMR data align with standard references, suggesting predictable stability.
c) 3-[3-(Trifluoromethyl)-3H-Diazirin-3-yl]pyrrolidine Hydrochloride
- Molecular Formula : C₆H₉ClF₃N₃
- Molar Mass : 215.6 g/mol
- Key Features : Diazirine ring fused to pyrrolidine.
- Properties: The diazirine group enables photoaffinity labeling, a unique application in proteomics. This functional divergence highlights how minor structural changes expand utility .
Ring System Modifications
a) 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine Hydrochloride
- Molecular Formula: C₁₀H₁₁ClF₃NO
- Molar Mass : 253.65 g/mol
- Key Features : Oxetane (4-membered oxygen-containing ring) with a trifluoromethylphenyl group.
- Properties : Oxetanes are strained rings, often used to improve solubility and bioavailability in drug design. This contrasts with pyridine’s planar aromatic system .
b) 3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
Halogenated Derivatives
a) 6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine Hydrochloride
- CAS : 1841081-37-5
- Key Features : Chlorine substituent on a pyrrolo-pyridine scaffold.
- Properties : Chlorine’s electronegativity may alter electronic properties compared to trifluoromethylsulfanyl, affecting intermolecular interactions .
b) (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine Hydrochloride
Comparative Data Table
Key Research Findings and Trends
- Trifluoromethyl vs. Trifluoromethylsulfanyl : The -SCF₃ group in the target compound may offer greater steric bulk and polarizability compared to -CF₃, impacting binding selectivity .
- Ring Strain vs. Aromaticity : Oxetanes and pyrrolidines introduce strain or flexibility, whereas pyridine derivatives leverage aromatic π-π stacking for target engagement .
Biological Activity
3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl and sulfanyl groups. These groups are known to influence the biological activity of compounds, enhancing their pharmacological properties. This article reviews the biological activity of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride can be represented as follows:
This compound features a pyridine ring substituted with a trifluoromethyl group and a sulfanyl group, which contribute to its unique chemical behavior and biological interactions.
Antibacterial Activity
Research indicates that compounds containing trifluoromethyl and sulfanyl groups exhibit potent antibacterial properties. For instance, studies have shown that derivatives of similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 4.88 µg/mL against Bacillus mycoides .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 4.88 | Bacillus mycoides |
| Compound B | 6.00 | Escherichia coli |
| Compound C | 5.50 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride has been explored through various studies. In vitro tests have demonstrated cytotoxicity against multiple cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For example, one study reported IC50 values for similar compounds ranging from 17.8 to 44.4 µM against different cell lines, indicating promising anticancer activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 22.4 | PACA2 |
| Compound E | 17.8 | HCT116 |
| Compound F | 44.4 | A549 |
The mechanism by which 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity and binding affinity to target proteins, while the sulfanyl group may facilitate hydrogen bonding interactions that stabilize these complexes.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Gene Expression Modulation : Treatment with these compounds has resulted in the down-regulation of genes associated with tumor growth, such as BRCA1 and TP53, suggesting a potential for therapeutic applications in cancer treatment .
Case Studies
Several studies have documented the biological activities of compounds related to 3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride:
- Study on Antibacterial Properties : A series of urea derivatives containing sulfonyl groups were synthesized and tested for antibacterial activity. The results indicated that certain derivatives had significant antibacterial effects comparable to established antibiotics .
- Anticancer Evaluation : In a study evaluating novel pyridine derivatives, compounds demonstrated cytotoxicity against MCF7 breast cancer cells comparable to doxorubicin, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 3-chloropyridine with trifluoromethylthiol (CF₃S⁻) under inert conditions, followed by hydrochloride salt formation. A common approach involves reacting 3-chloropyridine with potassium trifluoromethylthiolate (KSCF₃) in anhydrous DMF at 80–100°C for 12–24 hours . Post-synthesis, purity is validated using:
Q. What are the critical storage conditions to ensure compound stability?
Methodological Answer: The compound is hygroscopic and light-sensitive. Store under argon in amber vials at −20°C. Degradation is monitored via:
- Periodic TLC (silica gel, ethyl acetate/hexane 3:7) to detect sulfoxide byproducts.
- Karl Fischer titration to ensure moisture content <0.1% .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-[(trifluoromethyl)sulfanyl]pyridine hydrochloride in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the electron-withdrawing effects of the trifluoromethylsulfanyl group. Key steps:
- Electrostatic potential maps identify electrophilic sites (e.g., C-2 and C-4 positions on the pyridine ring).
- Transition state analysis for SNAr reactions with amines or thiols, predicting activation energies and regioselectivity .
- Solvent effects are modeled using PCM (Polarizable Continuum Model) to optimize reaction conditions .
Q. How can contradictory solubility data in polar solvents be resolved experimentally?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. methanol) arise from varying hydration states. Resolve via:
Q. What strategies optimize the compound’s use in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The trifluoromethylsulfanyl group can inhibit palladium catalysts. Mitigate via:
- Precatalyst screening : Use Pd(OAc)₂ with SPhos ligand for steric protection.
- Additives : Include silver oxide (Ag₂O) to scavenge chloride ions.
- Reaction monitoring : Track coupling efficiency via LC-MS (targeting biphenyl derivatives) .
Experimental Design & Data Analysis
Q. How to design kinetic studies for hydrolysis under physiological conditions?
Methodological Answer:
- Buffer systems : Phosphate-buffered saline (PBS, pH 7.4) at 37°C.
- Sampling : Aliquot at t = 0, 1, 3, 6, 12, 24 hours.
- Quantification : Use reverse-phase HPLC to track parent compound decay and trifluoromethanesulfonic acid (TFMSA) formation .
- Kinetic modeling : Fit data to first-order decay (k = ln2/t₁/₂).
Q. How to analyze biological activity against cancer cell lines while minimizing false positives?
Methodological Answer:
- Dose-response assays : Test 0.1–100 µM in triplicate (72-hour exposure).
- Controls : Include 5-fluorouracil (positive control) and DMSO (vehicle control).
- Endpoint assays : Use resazurin (alamarBlue) for viability and Annexin V/PI staining for apoptosis.
- Off-target checks : Assess hERG inhibition (patch-clamp) and CYP450 interactions (luminescent assays) .
Safety & Compliance
Q. What protocols ensure safe handling during scale-up synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
